molecular formula C13H19NO5 B1394501 (1R)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid CAS No. 1270016-44-8

(1R)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid

Cat. No.: B1394501
CAS No.: 1270016-44-8
M. Wt: 269.29 g/mol
InChI Key: WJDOYDOLXKWIKQ-RFVHGSKJSA-N
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Description

(1R)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid is a compound that consists of a chiral alcohol, (1R)-3-(dimethylamino)-1-phenylpropan-1-ol, and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3-(dimethylamino)-1-phenylpropan-1-ol typically involves the reduction of the corresponding ketone, (1R)-3-(dimethylamino)-1-phenylpropan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water or an aqueous acid to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of (1R)-3-(dimethylamino)-1-phenylpropan-1-ol may involve the use of more scalable and cost-effective reducing agents, such as hydrogen gas in the presence of a metal catalyst like palladium on carbon. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R)-3-(dimethylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: The major products include (1R)-3-(dimethylamino)-1-phenylpropan-1-one and (1R)-3-(dimethylamino)-1-phenylpropanoic acid.

    Reduction: The major product is (1R)-3-(dimethylamino)-1-phenylpropanamine.

    Substitution: The major products depend on the substituent introduced, such as (1R)-3-(methylamino)-1-phenylpropan-1-ol or (1R)-3-(ethylamino)-1-phenylpropan-1-ol.

Scientific Research Applications

Chemistry

In chemistry, (1R)-3-(dimethylamino)-1-phenylpropan-1-ol is used as a chiral building block for the synthesis of more complex molecules. It is also used as a reagent in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is used to study the effects of chiral molecules on biological systems. It is also used as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, (1R)-3-(dimethylamino)-1-phenylpropan-1-ol is investigated for its potential therapeutic effects

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-3-(dimethylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-3-(methylamino)-1-phenylpropan-1-ol
  • (1R)-3-(ethylamino)-1-phenylpropan-1-ol
  • (1R)-3-(dimethylamino)-1-phenylpropan-1-one

Uniqueness

(1R)-3-(dimethylamino)-1-phenylpropan-1-ol is unique due to its specific chiral configuration and the presence of both a dimethylamino group and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R)-3-(dimethylamino)-1-phenylpropan-1-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.C2H2O4/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11,13H,8-9H2,1-2H3;(H,3,4)(H,5,6)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDOYDOLXKWIKQ-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@H](C1=CC=CC=C1)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270016-44-8
Record name (1R)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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